molecular formula C17H17N3O2 B11456637 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11456637
M. Wt: 295.34 g/mol
InChI Key: VKEPHUOQTLABSP-UHFFFAOYSA-N
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Description

The compound 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic molecule characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a trimethylphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Trimethylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 2,3,5-trimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the trimethylphenoxy moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxadiazole ring could produce amines or other heterocycles.

Scientific Research Applications

Chemistry

In chemistry, 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific studies are required to confirm these properties.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzene
  • 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}thiophene
  • 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}furan

Uniqueness

Compared to these similar compounds, 4-{5-[(2,3,5-Trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to the presence of the pyridine ring, which can enhance its ability to interact with biological targets and improve its solubility in aqueous environments. This makes it potentially more effective in certain applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3-pyridin-4-yl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O2/c1-11-8-12(2)13(3)15(9-11)21-10-16-19-17(20-22-16)14-4-6-18-7-5-14/h4-9H,10H2,1-3H3

InChI Key

VKEPHUOQTLABSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C)C

Origin of Product

United States

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